Oxtriphylline is synthesized from theophylline, a naturally occurring compound found in tea leaves and cocoa beans. Theophylline itself has a long history of medicinal use dating back to its identification as a bronchodilator in the early 20th century. Oxtriphylline is classified under small molecules and is recognized for its role in respiratory therapy.
The synthesis of oxtriphylline involves a straightforward reaction between theophylline and choline. The general reaction can be represented as follows:
Oxtriphylline has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 283.33 g/mol.
C[N+](C)(C)CCO.CN1C2=C(N=C[N-]2)C(=O)N(C)C1=O
RLANKEDHRWMNRO-UHFFFAOYSA-M
Oxtriphylline participates in various chemical reactions that can modify its structure or create derivatives.
The therapeutic effects of oxtriphylline are primarily due to the release of theophylline upon ingestion.
Oxtriphylline has significant applications across various fields:
Oxtriphylline (chemical name: choline theophyllinate; molecular formula: C₁₂H₂₁N₅O₃) is an ionic complex formed between the bronchodilator alkaloid theophylline (1,3-dimethylxanthine) and the quaternary ammonium compound choline (2-hydroxyethyl-trimethylammonium). The structure features a proton transfer from theophylline’s N⁷ nitrogen to choline’s hydroxyl group, creating a carboxylate-like anionic site on the theophylline moiety and a cationic ammonium center on choline [3] [7]. This salt configuration significantly alters its physicochemical behavior compared to free theophylline.
The molecular weight of oxtriphylline is 283.33 g/mol, with a crystalline solid state. X-ray diffraction studies confirm a tetrahedral arrangement around the choline nitrogen, while the theophylline component retains its planar purine ring system. Unlike constitutional isomers (e.g., theobromine or paraxanthine), which share the molecular formula C₇H₈N₄O₂ but differ in methyl group positioning, oxtriphylline is not an isomer of theophylline. It constitutes a distinct molecular entity due to the inclusion of choline in its structure [3] [4] [8]. Stereoisomerism is absent, as the molecule lacks chiral centers and exhibits planar symmetry.
Table 1: Atomic Composition of Oxtriphylline
Element | Atom Count | Bonding Characteristics |
---|---|---|
Carbon | 12 | sp²/sp³ hybridized; aromatic (purine ring) and aliphatic (choline chain) |
Hydrogen | 21 | Covalent bonds to C, N, O |
Nitrogen | 5 | Pyrimidine/imidazole N (theophylline); quaternary ammonium N (choline) |
Oxygen | 3 | Carbonyl O (theophylline); hydroxyl O (choline) |
Theophylline and oxtriphylline belong to the methylxanthine drug class but exhibit key pharmacological and chemical distinctions:
Table 2: Methylxanthine Derivatives Comparison
Property | Theophylline | Oxtriphylline |
---|---|---|
Molecular Formula | C₇H₈N₄O₂ | C₁₂H₂₁N₅O₃ |
Chemical Class | Neutral alkaloid | Ionic salt complex |
Water Solubility (25°C) | ~8.3 mg/mL | >50 mg/mL |
pKa | 8.8 (N7-H) | 3.9 (protonated choline) |
Key Functional Groups | 2 carbonyls, 2 methyls | Adds quaternary ammonium, hydroxyl |
Oxtriphylline’s pharmacological effects arise from the liberation of free theophylline in vivo. Theophylline acts through dual pathways:
Adenosine Receptor Antagonism
Theophylline non-selectively blocks adenosine A₁ and A₂A receptors at therapeutic concentrations (10–20 μg/mL). A₁ receptor inhibition in bronchial smooth muscle reduces calcium influx, preventing constriction. A₂A blockade suppresses inflammatory mediator release (e.g., histamine, leukotrienes) from mast cells and eosinophils, attenuating airway hyperresponsiveness [6] [10]. The binding affinity (Kᵢ) for A₁ receptors is 16 μM, and for A₂A receptors, 32 μM.
Phosphodiesterase Inhibition
Theophylline non-selectively inhibits phosphodiesterase (PDE) enzymes, particularly PDE3A, PDE4A, and PDE4D, which hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated cAMP levels in airway smooth muscle activate protein kinase A, leading to:
PDE inhibition occurs at higher theophylline concentrations (>20 μg/mL), whereas adenosine antagonism dominates at lower concentrations (5–10 μg/mL) [6]. Oxtriphylline’s metabolism ensures sustained theophylline release, prolonging these interactions.
Histone Deacetylase Activation
At subtherapeutic concentrations (<5 μg/mL), theophylline activates histone deacetylase 2 (HDAC2). This deacetylates glucocorticoid receptor complexes, enhancing corticosteroid-driven anti-inflammatory gene expression—a critical mechanism in severe asthma and chronic obstructive pulmonary disease [3] [10].
The choline salt configuration fundamentally improves oxtriphylline’s biopharmaceutical properties:
Table 3: Solubility and Bioavailability Parameters
Parameter | Oxtriphylline | Theophylline Anhydrous |
---|---|---|
Water Solubility | >50 mg/mL | 8.3 mg/mL |
Log P (Octanol-Water) | -1.2 | -0.02 |
Gastric Dissolution | Complete in <15 min | pH-dependent, slow |
Oral Bioavailability | ≥95% | 96–100% |
Tₘₐₓ (hours) | 1–2 | 1–3 (immediate release) |
Protein Binding | 56% (theophylline) | 56% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7